molecular formula C7H11NO2 B031758 1-Acetylpiperidin-3-one CAS No. 34456-78-5

1-Acetylpiperidin-3-one

Cat. No. B031758
CAS RN: 34456-78-5
M. Wt: 141.17 g/mol
InChI Key: RWHGRWSDPVNGMH-UHFFFAOYSA-N
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Description

“1-Acetylpiperidin-3-one” is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 .


Molecular Structure Analysis

The InChI code for “1-Acetylpiperidin-3-one” is 1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Drug Synthesis and Design

1-Acetylpiperidin-3-one: is a valuable building block in the synthesis of various drugs. Its piperidine core is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of pharmaceuticals . The compound’s ability to act as a precursor in the synthesis of more complex piperidine derivatives makes it indispensable in drug design. These derivatives can exhibit a wide range of biological activities, making them potential candidates for new drug development.

Organic Chemistry Research

In organic chemistry, 1-Acetylpiperidin-3-one serves as a versatile intermediate. It is employed in multicomponent reactions, cyclization, and annulation processes to create diverse heterocyclic compounds . The compound’s reactivity allows chemists to construct complex molecules with high precision, which is crucial for the development of new materials and chemicals.

Pharmacological Applications

The piperidine ring found in 1-Acetylpiperidin-3-one is present in many pharmacologically active compounds. It has been utilized in the development of drugs with anticancer, antiviral, antimalarial, and antimicrobial properties . Research into the pharmacological applications of piperidine derivatives continues to be a rich field, with the potential to yield new treatments for a variety of diseases.

Biological Activity Studies

1-Acetylpiperidin-3-one: and its derivatives are studied for their biological activities. They are often used in assays to determine their potential as bioactive molecules in living organisms . This research can lead to the discovery of new biological pathways and targets for therapeutic intervention.

Chemical Synthesis Methodology

This compound is also pivotal in the development of new synthetic methodologies. Researchers use 1-Acetylpiperidin-3-one to explore novel chemical reactions and processes, which can lead to more efficient and sustainable production methods in the chemical industry .

Analytical Chemistry

In analytical chemistry, 1-Acetylpiperidin-3-one can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in spectroscopy and chromatography .

properties

IUPAC Name

1-acetylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGRWSDPVNGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487557
Record name 1-acetylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidin-3-one

CAS RN

34456-78-5
Record name 1-acetylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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